Ex229

Description

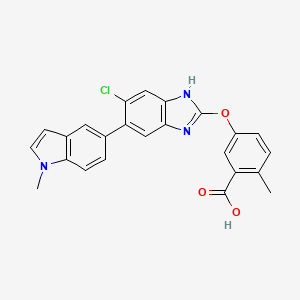

Structure

3D Structure

Propriétés

IUPAC Name |

5-[[6-chloro-5-(1-methylindol-5-yl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O3/c1-13-3-5-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)14-4-6-22-15(9-14)7-8-28(22)2/h3-12H,1-2H3,(H,26,27)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWSAZXFPUMKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC5=C(C=C4)N(C=C5)C)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Ex229: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ex229, also identified as compound 991, is a potent, small-molecule, allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3][4][5] As a key regulator of cellular energy homeostasis, AMPK activation presents a promising therapeutic strategy for metabolic diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental protocols used to elucidate these activities.

Core Mechanism: Allosteric Activation of AMPK

This compound functions as a direct activator of AMPK by binding to an allosteric site.[2][6] This binding stabilizes a conformation of the AMPK heterotrimer that is more favorable for its kinase activity. Structural studies have revealed that this compound binds to a site formed between the kinase domain of the catalytic α-subunit and the carbohydrate-binding module of the regulatory β-subunit.[6] This is the same binding site, termed the allosteric drug and metabolite (ADaM) site, utilized by the AMPK activator A769662.[6] Notably, this compound is reported to be 5- to 10-fold more potent than A769662 in activating AMPK.[1][3][5]

Quantitative Binding and Activation Data

The binding affinity and activation potency of this compound for different AMPK isoforms have been quantified, demonstrating its broad activity across various AMPK complexes.

| AMPK Isoform | Parameter | Value (µM) | Method |

| α1β1γ1 | Kd | 0.06 | Biolayer Interferometry |

| α2β1γ1 | Kd | 0.06 | Biolayer Interferometry |

| α1β2γ1 | Kd | 0.51 | Biolayer Interferometry |

| α2β1γ1 (human recombinant) | EC50 | 0.002 | Functional Assay (SAMS peptide phosphorylation) |

| α1β1γ1 (human recombinant) | EC50 | 0.003 | Functional Assay (SAMS peptide phosphorylation) |

Cellular and Physiological Effects

The activation of AMPK by this compound triggers a cascade of downstream signaling events that culminate in significant metabolic changes in various tissues, particularly skeletal muscle and liver.

Skeletal Muscle: Enhanced Glucose Uptake and Fatty Acid Oxidation

In skeletal muscle, this compound has been shown to stimulate glucose uptake and fatty acid oxidation.[1] The stimulation of glucose uptake is a critical therapeutic target for type 2 diabetes.

-

Glucose Uptake: this compound treatment increases glucose uptake in isolated rat epitrochlearis muscle and in L6 myotubes.[1] This effect is dependent on AMPK, as it is abrogated in cells lacking functional AMPK. The stimulation of glucose uptake by this compound is independent of the PI3K/PKB signaling pathway.[1]

-

Fatty Acid Oxidation: this compound treatment leads to an increase in fatty acid oxidation in L6 myotubes.[1]

Hepatocytes: Inhibition of Lipogenesis

In hepatocytes, this compound demonstrates its metabolic regulatory effects by inhibiting lipogenesis.

-

Inhibition of Lipogenesis: this compound dose-dependently inhibits lipogenesis in hepatocytes, with reductions of 34% and 63% observed at concentrations of 0.01 µM and 0.1 µM, respectively.[2][7] This effect is further enhanced when co-incubated with other AMPK activators like AICAR.[2][7]

Signaling Pathway Visualization

The following diagram illustrates the core signaling pathway activated by this compound.

Caption: this compound allosterically activates AMPK, leading to downstream metabolic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biolayer Interferometry for Binding Affinity (Kd) Determination

This protocol outlines the general steps for determining the dissociation constant (Kd) of this compound for AMPK isoforms using biolayer interferometry.

Experimental Workflow:

Caption: Workflow for determining this compound-AMPK binding kinetics using biolayer interferometry.

Methodology:

-

Immobilization: Biotinylated recombinant human AMPK isoforms (α1β1γ1, α2β1γ1, α1β2γ1) are immobilized onto streptavidin-coated biosensors.

-

Baseline: A stable baseline is established by dipping the biosensors into an appropriate assay buffer.

-

Association: The biosensors are then moved into wells containing serial dilutions of this compound in the assay buffer to monitor the association phase.

-

Dissociation: Following association, the biosensors are transferred back to the assay buffer to monitor the dissociation of this compound.

-

Data Analysis: The resulting sensorgrams are analyzed using appropriate software to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

In Vitro AMPK Activation Assay (SAMS Peptide Phosphorylation)

This protocol describes a functional assay to measure the activation of AMPK by this compound.

Methodology:

-

Reaction Setup: Recombinant human AMPK is incubated in a reaction buffer containing the SAMS peptide substrate, [γ-33P]ATP, and varying concentrations of this compound.

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

Termination: The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper.

-

Washing: The P81 papers are washed extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Quantification: The amount of 33P incorporated into the SAMS peptide is quantified by scintillation counting.

-

Data Analysis: The EC50 value is determined by plotting the AMPK activity against the logarithm of the this compound concentration.

Skeletal Muscle Glucose Uptake Assay

This protocol details the measurement of glucose uptake in isolated skeletal muscle in response to this compound.

Methodology:

-

Muscle Isolation: Rat epitrochlearis muscles are isolated and pre-incubated in Krebs-Henseleit buffer (KHB) containing pyruvate.

-

Treatment: Muscles are then incubated in KHB with or without this compound at the desired concentration for a specified time (e.g., 60 minutes).

-

Glucose Uptake Measurement: 2-Deoxy-[3H]glucose and [14C]mannitol (for extracellular space correction) are added to the incubation medium for the final period of incubation (e.g., 30 minutes).

-

Washing and Lysis: Muscles are washed in ice-cold KHB, blotted dry, and lysed.

-

Quantification: The radioactivity in the muscle lysate is determined by liquid scintillation counting.

-

Data Analysis: Glucose uptake is calculated based on the accumulation of 2-deoxy-[3H]glucose, corrected for the extracellular space.

Hepatocyte Lipogenesis Assay

This protocol describes the measurement of de novo lipogenesis in primary hepatocytes treated with this compound.

Methodology:

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from mice and cultured overnight.

-

Treatment: Cells are treated with varying concentrations of this compound in the presence of [3H]-acetate for a specified time (e.g., 2 hours).

-

Lipid Extraction: After incubation, cells are washed and lipids are extracted using a chloroform:methanol solution.

-

Quantification: The amount of [3H]-acetate incorporated into the lipid fraction is determined by liquid scintillation counting.

-

Data Analysis: The rate of lipogenesis is expressed as the amount of radiolabel incorporated into lipids, normalized to the total protein content.

Conclusion

This compound is a potent and direct allosteric activator of AMPK, exhibiting significant effects on glucose and lipid metabolism in key metabolic tissues. Its well-characterized mechanism of action, supported by robust in vitro and ex vivo data, positions it as a valuable research tool and a potential therapeutic agent for metabolic disorders. The detailed experimental protocols provided in this guide offer a framework for further investigation into the multifaceted roles of AMPK activation in health and disease.

References

- 1. Structural basis of AMPK regulation by small molecule activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Energy Sensor AMPK: Adaptations to Exercise, Nutritional and Hormonal Signals - Hormones, Metabolism and the Benefits of Exercise - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. meresearch.org.uk [meresearch.org.uk]

Ex229: A Potent Allosteric Activator of AMPK for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ex229, also known as compound 991, is a potent, cell-permeable, allosteric activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a discussion of its potential therapeutic applications. This compound has demonstrated significant potential in preclinical research, particularly in the context of metabolic diseases and oncology, by modulating key downstream pathways to enhance glucose uptake, increase fatty acid oxidation, and inhibit lipogenesis. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of AMPK activation.

Introduction to this compound

This compound is a benzimidazole derivative that has emerged as a highly potent activator of AMPK, reported to be 5- to 10-fold more potent than the well-characterized AMPK activator A769662. Its allosteric mechanism of action allows for the activation of AMPK, making it a valuable tool for studying the physiological and pathological roles of this crucial metabolic sensor.

Mechanism of Action

This compound allosterically activates AMPK by binding to a site formed between the kinase domain of the α-subunit and the carbohydrate-binding module of the β-subunit. This binding induces a conformational change that promotes the phosphorylation of Thr172 on the AMPK α-subunit, leading to its activation. The activated AMPK then phosphorylates a multitude of downstream targets, orchestrating a cellular response to restore energy balance.

Signaling Pathway of this compound-mediated AMPK Activation

Caption: this compound allosterically activates AMPK, leading to downstream signaling that regulates metabolism.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Binding Affinity of this compound to AMPK Isoforms

| AMPK Isoform | Dissociation Constant (Kd) (µM) |

| α1β1γ1 | 0.06 |

| α2β1γ1 | 0.06 |

| α1β2γ1 | 0.51 |

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line/System | EC50 (µM) | Effect |

| AMPK Activation | Sf21 cells (recombinant human AMPK α1β1γ1) | 0.003 | Activation of AMPK |

| Lipogenesis Inhibition | Hepatocytes | - | 34% inhibition at 0.01 µM, 63% inhibition at 0.1 µM |

| Glucose Uptake | Rat Epitrochlearis Muscle | - | ~2-fold increase at 100 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Biolayer Interferometry (BLI) for Binding Affinity

Objective: To determine the binding kinetics and affinity (Kd) of this compound to different AMPK isoforms.

Experimental Workflow

Ex229 (Compound 991): A Technical Guide to a Potent AMPK Activator in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ex229, also known as compound 991, is a potent, small-molecule, allosteric activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1] This benzimidazole derivative has demonstrated significant potential in metabolic research, proving to be 5- to 10-fold more potent than the well-known AMPK activator A769662.[2][3][4][5][6][7] Its ability to enhance glucose uptake and fatty acid oxidation in key metabolic tissues, such as skeletal muscle and liver, positions it as a valuable tool for investigating metabolic diseases like type 2 diabetes and obesity.[1][3][4][5][8][9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Introduction

AMP-activated protein kinase (AMPK) is a central regulator of cellular and whole-body energy homeostasis.[1][10] Its activation triggers a metabolic switch, inhibiting anabolic pathways that consume ATP and activating catabolic pathways that generate ATP.[11] This makes AMPK a highly attractive therapeutic target for metabolic disorders characterized by energy imbalance. This compound (compound 991) has emerged as a powerful research tool for probing the therapeutic potential of AMPK activation.[1][12]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 5-[[6-chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy]-2-methyl-benzoic acid | [13] |

| Synonyms | EX-229, AMPK Activator 991 | [12][13] |

| Molecular Formula | C₂₄H₁₈ClN₃O₃ | [4][13] |

| Molecular Weight | 431.87 g/mol | [3][4] |

| CAS Number | 1219739-36-2 | [13] |

Mechanism of Action

This compound is an allosteric activator of AMPK.[14][15][16] Structural studies have revealed that it binds to a specific site formed between the small lobe of the α-subunit kinase domain and the β-subunit carbohydrate-binding module, known as the allosteric drug and metabolite-binding site (ADaM).[1][11] This binding results in the activation of AMPK, leading to the phosphorylation of downstream targets involved in glucose and lipid metabolism.

dot

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. adooq.com [adooq.com]

- 3. selleckchem.com [selleckchem.com]

- 4. biocompare.com [biocompare.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. adooq.com [adooq.com]

- 7. Selleck Chemical LLC this compound (compound 991) 5mg 1219739-36-2, Quantity: Each | Fisher Scientific [fishersci.com]

- 8. AMPK antagonizes hepatic glucagon-stimulated cyclic AMP signalling via phosphorylation-induced activation of cyclic nucleotide phosphodiesterase 4B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unraveling the Actions of AMP-activated Protein Kinase in Metabolic Diseases: Systemic to Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules [mdpi.com]

- 12. medkoo.com [medkoo.com]

- 13. caymanchem.com [caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound | AMPK | TargetMol [targetmol.com]

An In-depth Technical Guide to the Allosteric Activation of AMPK by Ex229

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric activation of AMP-activated protein kinase (AMPK) by the small molecule activator Ex229, also known as Compound 991. It details the mechanism of action, quantitative binding and activation data, and the experimental protocols used to characterize this interaction.

Introduction to AMPK and this compound

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis.[1] It is a heterotrimeric complex composed of a catalytic α-subunit and regulatory β and γ-subunits.[2][3] AMPK is activated during metabolic stress when cellular AMP/ATP ratios rise, leading to the shutdown of anabolic, energy-consuming pathways and the activation of catabolic, energy-producing pathways.[1][4] Given its role in regulating metabolism, AMPK has become an attractive therapeutic target for metabolic diseases like type 2 diabetes.[1][5]

This compound (also referred to as Compound 991 or C991) is a potent, synthetic, allosteric activator of AMPK.[6][7][8] It belongs to a class of benzimidazole derivative compounds that activate AMPK directly and independently of cellular AMP levels.[9][10] Structural and biochemical studies have revealed that this compound is significantly more potent than earlier-generation activators like A769662.[4][8][11]

Mechanism of Allosteric Activation

This compound activates AMPK by binding to a specific allosteric site, distinct from the nucleotide-binding sites on the γ-subunit.[1][2] This site, termed the Allosteric Drug and Metabolite (ADaM) binding site, is a pocket formed at the interface between the kinase domain (KD) of the α-subunit and the carbohydrate-binding module (CBM) of the β-subunit.[1][5][12]

Binding of this compound to the ADaM site induces a conformational change that stabilizes the interaction between the α- and β-subunits.[12] This stabilization is thought to mimic the activating effects of AMP, promoting the phosphorylation of Threonine 172 (T172) in the activation loop of the α-subunit by upstream kinases like LKB1 and protecting it from dephosphorylation.[4][12] This leads to a robust and sustained activation of the kinase.

Figure 1: Mechanism of this compound binding and AMPK activation.

The activation of AMPK by this compound triggers a cascade of downstream signaling events. Activated AMPK phosphorylates key metabolic enzymes and transcription factors, leading to beneficial metabolic effects. For instance, this compound treatment enhances the phosphorylation of Acetyl-CoA Carboxylase (ACC) and RAPTOR, a component of the mTORC1 complex.[6][7] This leads to the inhibition of lipogenesis and an increase in fatty acid oxidation, as well as an increase in glucose uptake in skeletal muscle.[6][7][10]

Figure 2: Key downstream signaling effects of this compound-mediated AMPK activation.

Quantitative Data Summary

The interaction of this compound with various AMPK isoforms has been characterized quantitatively using several biophysical and biochemical techniques. The data highlights its high potency and selectivity.

Table 1: Binding Affinity (Kd) of this compound for AMPK Isoforms

| AMPK Isoform | Kd (µM) | Method | Reference |

| α1β1γ1 | 0.06 | Biolayer Interferometry | [6][7] |

| α1β1γ1 | 0.06 ± 0.012 | Biolayer Interferometry | [13] |

| α1β1γ1 | 0.078 ± 0.026 | Circular Dichroism | [13] |

| α2β1γ1 | 0.06 | Biolayer Interferometry | [6][7] |

| α1β2γ1 | 0.51 | Biolayer Interferometry | [6][7] |

Table 2: In Vitro Activation (EC50) of this compound

| AMPK Isoform | EC50 (µM) | Assay | Reference |

| α1β1γ1 | 0.003 | SAMS Peptide Kinase Assay | [8] |

| α2β1γ1 | 0.002 | SAMS Peptide Kinase Assay | [8] |

Table 3: Cellular Effects of this compound

| Effect | Cell Type / Model | Concentration | Observation | Reference |

| ACC Phosphorylation | Hepatocytes | 0.03 µM | Saturation of robust increase | [6][7] |

| AMPK & RAPTOR Phosphorylation | Hepatocytes | 0.3 µM | Slight increase | [6][7] |

| Lipogenesis Inhibition | Hepatocytes | 0.01 µM | 34% inhibition | [6][7] |

| Lipogenesis Inhibition | Hepatocytes | 0.1 µM | 63% inhibition | [6][7] |

| Glucose Uptake | Rat Epitrochlearis Muscle | 100 µM | ~2-fold increase | [10][14] |

| Fatty Acid Oxidation | L6 Myotubes | Not specified | Increased | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric activation of AMPK by this compound.

AMPK Kinase Activity Assay (SAMS Peptide)

This assay measures the kinase activity of AMPK by quantifying the phosphorylation of a synthetic peptide substrate (SAMS peptide).

Principle: Activated AMPK transfers the gamma-phosphate from ATP to the SAMS peptide. The amount of phosphorylated peptide, often measured using radiolabeled [γ-³²P]ATP or luminescence-based ADP detection, is proportional to AMPK activity.

Protocol Outline:

-

Reaction Mix Preparation: Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT, 100µM AMP).

-

Compound Titration: Prepare serial dilutions of this compound in DMSO, then dilute into the kinase buffer.

-

Enzyme Addition: Add recombinant human AMPK (e.g., α1β1γ1 or α2β1γ1) to the reaction wells containing the compound dilutions.

-

Initiate Reaction: Start the kinase reaction by adding a solution containing the SAMS peptide substrate and ATP (e.g., [γ-³²P]ATP for radioactive detection or standard ATP for ADP-Glo™).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[8]

-

Stop Reaction & Detection:

-

Radioactive Method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ATP and quantify the incorporated radioactivity using a scintillation counter.

-

Luminescence Method (ADP-Glo™): Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Measure the resulting luminescence.

-

-

Data Analysis: Plot the fold activation relative to a vehicle control (DMSO) against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.[13]

Figure 3: General workflow for an AMPK kinase activity assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic (kₐ, kₔ) and affinity (K₋) data.

Principle: A ligand (e.g., AMPK) is immobilized on a sensor chip. An analyte (e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand changes the refractive index at the surface, which is detected as a change in resonance units (RU).

Protocol Outline:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the chip surface (e.g., using EDC/NHS chemistry).

-

Immobilize purified recombinant AMPK onto the surface to a target density. A reference flow cell is prepared similarly but without the protein.

-

-

Analyte Injection:

-

Prepare serial dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ with a small percentage of DMSO).

-

Inject the this compound solutions over the ligand and reference flow cells at a constant flow rate. This is the association phase .

-

-

Dissociation Phase:

-

After the injection, flow the running buffer alone over the chip to monitor the dissociation of the this compound-AMPK complex.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove any remaining bound analyte, preparing the surface for the next cycle.[15]

-

-

Data Analysis:

-

The resulting sensorgram (RU vs. time) is corrected by subtracting the reference channel signal.

-

Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋ = kₔ/kₐ).

-

Figure 4: Experimental workflow for Surface Plasmon Resonance (SPR).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of a drug in a cellular environment.

Principle: The binding of a ligand (drug) to its target protein generally increases the protein's thermal stability. When heated, the drug-bound protein will denature and aggregate at a higher temperature than the unbound protein.[16]

Protocol Outline:

-

Cell Treatment: Treat intact cells (e.g., HEK293) with either this compound at a desired concentration or a vehicle control (DMSO).

-

Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes). One aliquot is kept at room temperature as a non-heated control.

-

Cell Lysis: Lyse the cells to release the proteins, typically by freeze-thaw cycles or sonication.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

-

Detection: Collect the supernatant and analyze the amount of soluble AMPK remaining at each temperature using Western blotting or an immunoassay.

-

Data Analysis: Plot the percentage of soluble AMPK (relative to the non-heated control) against temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.

Figure 5: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a potent, direct, allosteric activator of AMPK that operates through a well-defined mechanism involving the ADaM binding site. Its ability to robustly activate AMPK isoforms and stimulate downstream metabolic pathways, such as glucose uptake and fatty acid oxidation, makes it a valuable tool for metabolic research. The quantitative data and experimental protocols outlined in this guide provide a framework for scientists and drug developers to further investigate the therapeutic potential of targeting AMPK with next-generation allosteric activators.

References

- 1. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of allosteric and synergistic activation of AMPK by furan-2-phosphonic derivative C2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and biochemical insights into the allosteric activation mechanism of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures of AMP-activated protein kinase bound to novel pharmacological activators in phosphorylated, non-phosphorylated, and nucleotide-free states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | AMPK | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. AMPK antagonizes hepatic glucagon-stimulated cyclic AMP signalling via phosphorylation-induced activation of cyclic nucleotide phosphodiesterase 4B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. adooq.com [adooq.com]

- 12. Structural basis of AMPK regulation by small molecule activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ex229 in Cellular Metabolism: A Technical Guide to Glucose Uptake and Fatty Acid Oxidation

For Immediate Release

This technical guide provides an in-depth analysis of Ex229 (also known as compound 991), a potent, small-molecule, allosteric activator of AMP-activated protein kinase (AMPK). It is intended for researchers, scientists, and drug development professionals investigating metabolic regulation. This document details the molecular mechanism of this compound and its significant roles in stimulating glucose uptake and fatty acid oxidation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

This compound is a benzimidazole derivative that directly activates AMPK, a central regulator of cellular energy homeostasis.[1][2] It is reported to be 5- to 10-fold more potent than the well-known AMPK activator A-769662.[1][3] The activation is achieved through binding to a specific allosteric drug and metabolite-binding (ADaM) site on the AMPK complex, a location distinct from the AMP-binding site.[2] This binding induces a conformational change that enhances AMPK activity. This compound has been shown to activate various AMPK heterotrimeric isoforms, including α1β1γ1, α2β1γ1, and α1β2γ1, with high affinity.[4]

This compound and Glucose Uptake

This compound has been demonstrated to potently stimulate glucose transport in skeletal muscle.[2][5] This effect is critically dependent on the activation of AMPK, as its action is independent of the canonical insulin signaling pathway involving PI3K/PKB.[3] The downstream signaling from AMPK activation leading to increased glucose uptake is believed to involve the phosphorylation of TBC1D1, a Rab GTPase-activating protein that regulates the translocation of GLUT4 glucose transporters to the plasma membrane.[5]

Quantitative Data: this compound's Effect on AMPK Signaling and Glucose Transport

The following table summarizes the dose-dependent effects of this compound on key proteins in the AMPK signaling pathway in isolated mouse extensor digitorum longus (EDL) muscle. Data is extracted from Bultot L, et al. (2016).[2]

| Treatment | p-AMPKα (Thr172) | p-ACC (Ser79) | p-RAPTOR (Ser792) | 2-Deoxyglucose Transport |

| Control | Baseline | Baseline | Baseline | Baseline |

| This compound (5 µM) | ~1.5-fold increase | ~4-fold increase | ~1.5-fold increase | ~1.8-fold increase |

| AICAR (0.3 mM) | ~2.5-fold increase | ~4-fold increase | ~2-fold increase | ~2.5-fold increase |

| This compound + AICAR | ~3.5-fold increase | ~4-fold increase | ~3-fold increase | ~3.5-fold increase |

| Contraction | ~2-fold increase | ~3.5-fold increase | Not reported | ~4-fold increase |

| This compound + Contraction | ~3-fold increase | ~4-fold increase | Not reported | ~4.5-fold increase |

Note: Values are approximate fold changes relative to the control group based on visual inspection of immunoblot and transport assay data from the source publication.

This compound and Fatty Acid Oxidation

In addition to its role in glucose metabolism, this compound enhances fatty acid oxidation.[3][6] The primary mechanism involves the AMPK-mediated phosphorylation and subsequent inhibition of acetyl-CoA carboxylase (ACC). ACC is the rate-limiting enzyme in the synthesis of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). By inhibiting ACC, this compound reduces malonyl-CoA levels, thereby relieving the inhibition of CPT1. This allows for increased transport of long-chain fatty acids into the mitochondria for β-oxidation.

Quantitative Data: this compound's Effect on Lipogenesis

The following table demonstrates the dose-dependent inhibitory effect of this compound on lipogenesis in primary hepatocytes, a process closely linked to fatty acid metabolism. Data is extracted from Bultot L, et al. (2016).[2]

| Treatment | Inhibition of Lipogenesis |

| This compound (0.01 µM) | 34% |

| This compound (0.1 µM) | 63% |

| This compound (0.1 µM) + AICAR (0.03 mM) | Further reduced |

| This compound (0.1 µM) + C13 (1 µM) | Further reduced |

Note: C13 is another AMPK activator.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).

Caption: Signaling pathway of this compound-induced glucose uptake in skeletal muscle.

References

- 1. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

foundational research on Ex229 and cellular metabolism

It appears there is no publicly available foundational research on a compound or entity referred to as "Ex229" in the context of cellular metabolism. Searches for "this compound" in scientific literature and public databases did not yield any relevant results.

This could be for several reasons:

-

Internal Code Name: "this compound" may be an internal, proprietary designation for a compound that has not yet been disclosed in public research.

-

Novelty: It could be a very new discovery with research that is not yet published.

-

Typographical Error: The name might be a misspelling of another compound.

Without accessible research, it is not possible to create an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested.

If "this compound" is a placeholder or if you have a different compound in mind that has a known body of research related to cellular metabolism (e.g., Metformin, Rapamycin, or a specific experimental drug), please provide the correct name. I will then be able to proceed with generating the detailed technical whitepaper you have outlined.

The Potent Allosteric AMPK Activator Ex229: A Technical Guide to its Effects on AMP-activated Protein Kinase Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ex229 (also known as compound 991), a potent, allosteric activator of AMP-activated protein kinase (AMPK). This document collates available quantitative data, outlines key experimental methodologies, and visualizes the critical signaling pathways and experimental workflows related to the action of this compound.

Core Concepts: this compound and the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining metabolic homeostasis. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. When activated, AMPK initiates a cascade of events to restore cellular energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic pathways that consume ATP.

This compound is a benzimidazole derivative that acts as a direct and allosteric activator of AMPK.[1][2] It is reported to be 5-10 times more potent than the well-characterized AMPK activator A769662.[2] this compound binds to a site formed between the α-subunit kinase domain and the β-subunit carbohydrate-binding module, the same allosteric site as A769662.

Visualizing the AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and the points at which various activators, including this compound, exert their effects.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data regarding the interaction of this compound with AMPK and its downstream effects.

Binding Affinity of this compound to AMPK Isoforms

| AMPK Isoform | Dissociation Constant (Kd) (µM) | Experimental Method |

| α1β1γ1 | 0.06 | Biolayer Interferometry[2][3] |

| α2β1γ1 | 0.06 | Biolayer Interferometry[2][3] |

| α1β2γ1 | 0.51 | Biolayer Interferometry[2][3] |

In Vitro Effects of this compound on AMPK Signaling and Metabolism

| Parameter | Cell/Tissue Type | This compound Concentration (µM) | Observed Effect |

| AMPK Activation | Rat Epitrochlearis Muscle | 50 | Significant increase in AMPK activity[1] |

| Rat Epitrochlearis Muscle | 100 | AMPK activation similar to muscle contraction[1] | |

| ACC Phosphorylation | Hepatocytes | 0.03 | Saturation of robust increase in phosphorylation[3][4] |

| AMPK α1/α2 DKO Myotubes | Not specified | Effect abolished, confirming AMPK dependence[1] | |

| RAPTOR Phosphorylation | Hepatocytes | 0.3 | Slight increase in phosphorylation[3][4] |

| Glucose Uptake | Rat Epitrochlearis Muscle | 100 | ~2-fold increase[1] |

| Mouse EDL and Soleus Muscle | Not specified | At least 2-fold increase[1] | |

| Fatty Acid Oxidation | L6 Myotubes | Not specified | Increased[2] |

| Lipogenesis Inhibition | Hepatocytes | 0.01 | 34% inhibition[3][4] |

| Hepatocytes | 0.1 | 63% inhibition[3][4] |

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively available in the public domain. The following sections provide generalized, representative protocols for key assays based on methodologies commonly employed in AMPK research and details gleaned from abstracts and methods sections of relevant publications.

Biolayer Interferometry for Kd Determination

This protocol outlines a general workflow for determining the binding affinity of a small molecule like this compound to AMPK using biolayer interferometry (BLI).

Protocol Steps:

-

Immobilization of AMPK: Biotinylated AMPK heterotrimers are immobilized on streptavidin-coated biosensors.

-

Baseline: The biosensors are equilibrated in a suitable assay buffer to establish a stable baseline.

-

Association: The biosensors are then immersed in solutions containing various concentrations of this compound, and the binding is monitored in real-time.

-

Dissociation: Subsequently, the biosensors are moved back into the assay buffer, and the dissociation of this compound is measured.

-

Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the on-rate (ka), off-rate (kd), and the dissociation constant (Kd).

Western Blotting for Phospho-ACC and Phospho-Raptor

This protocol describes a general procedure for assessing the phosphorylation status of AMPK downstream targets in response to this compound treatment.

-

Cell Culture and Treatment: Culture cells (e.g., primary hepatocytes, L6 myotubes) to the desired confluency. Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ACC (Ser79), total ACC, phospho-Raptor (Ser792), and total Raptor overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Glucose Uptake Assay in Isolated Skeletal Muscle

This protocol provides a framework for measuring glucose uptake in isolated rodent skeletal muscle, a key physiological effect of AMPK activation.

References

- 1. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | AMPK | TargetMol [targetmol.com]

Unlocking Metabolic Control: A Technical Guide to the Therapeutic Potential of Ex229

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ex229, also known as compound 991, is a potent, small-molecule, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and detailed experimental protocols. The evidence presented herein highlights the significant therapeutic potential of this compound in metabolic diseases by demonstrating its ability to enhance glucose uptake and inhibit lipogenesis.

Introduction

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status. Its activation, which occurs in response to an increase in the AMP:ATP ratio, triggers a cascade of events aimed at restoring energy balance. These include the stimulation of catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, and the inhibition of anabolic processes that consume ATP, such as lipogenesis and protein synthesis. Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for a range of metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease.

This compound is a novel benzimidazole derivative that has been identified as a potent, direct activator of AMPK. It exhibits a high affinity for the allosteric drug and metabolite (ADaM) binding site on the AMPK complex, leading to robust and sustained activation. Preclinical studies have demonstrated that this compound is 5- to 10-fold more potent than the first-generation AMPK activator A769662.[1][2][3] This guide provides an in-depth analysis of the existing data on this compound and detailed methodologies for its investigation, aiming to facilitate further research and development of this promising therapeutic agent.

Mechanism of Action

This compound functions as an allosteric activator of AMPK.[3][4] Structural studies have revealed that it binds to a specific site formed at the interface of the α-catalytic subunit and the β-regulatory subunit of the AMPK heterotrimeric complex.[3] This binding induces a conformational change that both allosterically activates the kinase and protects it from dephosphorylation, thereby prolonging its active state.

The activation of AMPK by this compound leads to the phosphorylation of key downstream targets involved in glucose and lipid metabolism. A primary target is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation of ACC by AMPK inhibits its activity, leading to a reduction in lipogenesis.[5][6] Another critical downstream effector is the Regulatory-Associated Protein of mTOR (RAPTOR), a component of the mTORC1 complex. Phosphorylation of RAPTOR by AMPK inhibits mTORC1 signaling, a key pathway in cell growth and proliferation, and further contributes to the suppression of anabolic processes.[3][5][6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | AMPK | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

Ex229: A Potent Tool for Unraveling Metabolic Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes and obesity, represent a growing global health crisis. A key regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK), making it a prime therapeutic target. Ex229, also known as compound 991, is a potent, small-molecule benzimidazole derivative that allosterically activates AMPK. This technical guide provides a comprehensive overview of this compound as a research tool for studying metabolic diseases, detailing its mechanism of action, effects on key metabolic processes, and protocols for its use in experimental settings.

Core Mechanism of Action: Potent AMPK Activation

This compound is a direct activator of AMPK, exhibiting a high affinity for various AMPK isoforms. It is reported to be 5 to 10-fold more potent than the well-known AMPK activator A-769662.[1][2] Its mechanism involves binding to a site formed between the kinase domain of the α-subunit and the carbohydrate-binding module of the β-subunit of the AMPK heterotrimer.[3]

Quantitative Analysis of this compound-AMPK Interaction

The potency of this compound has been quantified through various assays, providing valuable data for experimental design.

| Parameter | AMPK Isoform | Value | Reference |

| Binding Affinity (Kd) | α1β1γ1 | 0.06 μM | [1] |

| α2β1γ1 | 0.06 μM | [1] | |

| α1β2γ1 | 0.51 μM | [1] | |

| Half-maximal Activation (A0.5) | Recombinant α2β1γ1 | 0.09 ± 0.02 μM | [4] |

Metabolic Effects of this compound

This compound's activation of AMPK leads to significant downstream effects on glucose and lipid metabolism, making it a valuable tool for studying these pathways in the context of metabolic diseases.

Enhanced Glucose Uptake

A key therapeutic goal in type 2 diabetes is the enhancement of glucose uptake into peripheral tissues, particularly skeletal muscle. This compound has been demonstrated to potently stimulate glucose transport in various models.

| Experimental Model | This compound Concentration | Effect on Glucose Uptake | Reference |

| Rat Epitrochlearis Muscle | 100 μM | ~2-fold increase | [2] |

| L6 Myotubes | Dose-dependent | Significant increase | [2] |

Regulation of Lipid Metabolism

In addition to its effects on glucose metabolism, this compound influences lipid metabolism, a critical aspect of metabolic syndrome.

| Metabolic Process | Cell Type | this compound Concentration | Effect | Reference | | :--- | :--- | :--- | :--- | | Lipogenesis | Hepatocytes | 0.01 μM | 34% inhibition |[1] | | | | 0.1 μM | 63% inhibition |[1] |

Dose-Dependent Activation of AMPK Isoforms

This compound demonstrates a dose-dependent activation of different AMPK subunit-containing complexes in skeletal muscle.

| AMPK Subunit | This compound Concentration for Significant Activation | Reference |

| α1 | 25 μM | [2] |

| α2 | 50 μM | [2] |

| β1 | 50 μM | [2] |

| β2 | 25 μM | [2] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures involving this compound, the following diagrams are provided.

Caption: this compound signaling pathway in metabolic regulation.

Caption: Experimental workflow for a glucose uptake assay using this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are summarized protocols for key experiments involving this compound.

Protocol 1: Glucose Uptake Assay in L6 Myotubes

1. Cell Culture and Differentiation:

-

Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Upon reaching confluence, induce differentiation into myotubes by switching to DMEM with 2% FBS for 4-6 days.

2. Serum Starvation:

-

Prior to the experiment, serum starve the differentiated myotubes for 18 hours in DMEM containing 0.2% bovine serum albumin (BSA).

3. Pre-incubation and Treatment:

-

Wash cells with Krebs-Ringer-Phosphate (KRP) buffer.

-

Pre-incubate the cells in KRP buffer for a specified time.

-

Treat the cells with varying concentrations of this compound (or vehicle control) in KRP buffer for 30-60 minutes.

4. Glucose Uptake Measurement:

-

Add 2-deoxy-[³H]-glucose (a radiolabeled glucose analog) to the cells and incubate for 10-20 minutes.

-

Terminate the uptake by washing the cells multiple times with ice-cold KRP buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.05 N NaOH).

-

Determine the amount of incorporated radioactivity using a scintillation counter.

Protocol 2: Ex Vivo Glucose Uptake in Rat Epitrochlearis Muscle

1. Muscle Dissection and Incubation:

-

Anesthetize rats and carefully dissect the epitrochlearis muscles.

-

Mount the muscles on clips to maintain them at their resting length.

-

Pre-incubate the muscles in oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer (KHB) containing glucose for a stabilization period.

2. Treatment:

-

Transfer the muscles to fresh KHB containing the desired concentration of this compound (or vehicle control) and incubate for a specified duration (e.g., 60 minutes).

3. Glucose Transport Assay:

-

Transfer the muscles to KHB containing radiolabeled 2-deoxyglucose and mannitol (for extracellular space determination).

-

Incubate for 10-20 minutes while maintaining oxygenation.

-

After incubation, blot the muscles, freeze them in liquid nitrogen, and store at -80°C.

4. Sample Processing and Analysis:

-

Homogenize the frozen muscles.

-

Use a portion of the homogenate to determine the incorporated radioactivity via scintillation counting.

-

Analyze another portion for protein content to normalize the glucose uptake data.

Clinical Status of this compound

As of the latest available information, there are no registered clinical trials specifically investigating this compound (compound 991) for the treatment of metabolic diseases in humans. Its use appears to be confined to preclinical research, where it serves as a valuable pharmacological tool to probe the roles of AMPK in various physiological and pathological processes.

Conclusion

This compound is a highly potent and specific activator of AMPK, making it an invaluable tool for researchers in the field of metabolic diseases. Its ability to stimulate glucose uptake and modulate lipid metabolism in a robust and dose-dependent manner allows for the detailed investigation of AMPK-mediated signaling pathways. The experimental protocols provided in this guide offer a starting point for utilizing this compound to further our understanding of metabolic regulation and to explore novel therapeutic strategies targeting AMPK. For professionals in drug development, this compound serves as a benchmark compound for the discovery and characterization of new AMPK activators with therapeutic potential.

References

Ex229: A Technical Guide to a Novel AMPK Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of Ex229, a potent, small-molecule activator of AMP-activated protein kinase (AMPK). Also known as compound 991, this compound has emerged as a significant tool in metabolic disease research.

Chemical Structure and Properties

This compound, a benzimidazole derivative, possesses the following chemical identity and properties:

| Identifier | Value |

| IUPAC Name | 5-[[6-chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy]-2-methyl-benzoic acid[1][2][3] |

| CAS Number | 1219739-36-2[1][2][3][4][5][6][] |

| Molecular Formula | C₂₄H₁₈ClN₃O₃[1][2][3][6][][8] |

| Molecular Weight | 431.9 g/mol [1][3] |

| SMILES Code | O=C(O)C1=CC(OC2=NC3=CC(C4=CC5=C(N(C)C=C5)C=C4)=C(Cl)C=C3N2)=CC=C1C[2] |

| InChI Code | InChI=1S/C24H18ClN3O3/c1-13-3-5-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)14-4-6-22-15(9-14)7-8-28(22)2/h3-12H,1-2H3,(H,26,27)(H,29,30)[1] |

| Appearance | White solid[9] |

Solubility:

| Solvent | Concentration |

| DMSO | 12 mg/mL (27.78 mM)[9] |

| DMF | 30 mg/ml[1] |

| DMSO:PBS (pH 7.2) (1:2) | 0.30 mg/ml[1] |

Mechanism of Action

This compound is a potent, allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4][9] Structural studies have revealed that this compound binds to the allosteric drug and metabolite-binding (ADaM) site, which is formed at the interface of the α-subunit kinase domain and the β-subunit carbohydrate-binding module.[10] This binding leads to a conformational change that activates the kinase.

This compound is reported to be 5- to 10-fold more potent than A769662, another well-known AMPK activator.[11][12] Its activation of AMPK leads to the phosphorylation of downstream targets, which in turn modulates various metabolic pathways.

Figure 1: Simplified signaling pathway of this compound-mediated AMPK activation.

Pharmacological Properties

This compound has been shown to modulate several key metabolic processes through its activation of AMPK.

Binding Affinity and Potency:

| AMPK Isoform | Kd (μM) | Assay |

| α1β1γ1 | 0.06 | Biolayer interferometry[4][9] |

| α2β1γ1 | 0.06 | Biolayer interferometry[4][9] |

| α1β2γ1 | 0.51 | Biolayer interferometry[4][9] |

| Assay Description | EC50 (μM) | Cell/System |

| Activation of human recombinant phosphorylated AMPK complex α2/β1/γ1 | 0.002 | Sf21 cells[11] |

| Activation of full-length human recombinant AMPK α1/β1/γ1 | 0.003 | Sf21 cells[11] |

In Vitro Effects:

| Effect | Concentration | % Change / Observation | Cell/System |

| ACC Phosphorylation | 0.03 μM | Robust increase and saturation | Hepatocytes[4][9] |

| AMPK & RAPTOR Phosphorylation | 0.3 μM | Slight increase | Hepatocytes[4][9] |

| Lipogenesis Inhibition | 0.01 μM | 34% inhibition | Hepatocytes[4] |

| Lipogenesis Inhibition | 0.1 μM | 63% inhibition | Hepatocytes[4] |

| Glucose Uptake | - | Increased | Rat epitrochlearis skeletal muscle[11] |

| Fatty Acid Oxidation & Glucose Uptake | - | Increased | L6 myotubes[11] |

Summary of Experimental Methodologies

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following summarizes the experimental approaches used to characterize this compound based on publicly available information.

Figure 2: General experimental workflow for evaluating this compound's cellular effects.

1. Cell Culture and Treatment:

-

Hepatocytes: Primary hepatocytes were isolated from male C57BL/6NTac mice and cultured overnight.[10] Cells were then treated with varying concentrations of this compound, sometimes in combination with other compounds like AICAR or C13, for a specified duration (e.g., 1 hour).[10]

-

L6 Myotubes: L6 myoblasts were differentiated into myotubes and then treated with this compound to assess effects on fatty acid oxidation and glucose uptake.[11]

-

Isolated Skeletal Muscle: Rat epitrochlearis skeletal muscle was isolated and incubated with this compound to measure glucose uptake.[11]

2. AMPK Activation and Downstream Signaling Analysis:

-

Western Blotting: Following cell lysis, protein lysates (e.g., 20 μg) were subjected to SDS-PAGE and transferred to membranes.[10] Immunoblotting was performed using specific antibodies to detect the phosphorylation status of AMPK (at Thr172), ACC, and RAPTOR.[4][9][10]

3. Metabolic Assays:

-

Glucose Uptake: The uptake of radiolabeled glucose (e.g., 2-deoxyglucose) was measured in isolated skeletal muscle or cultured cells following treatment with this compound.[11]

-

Lipogenesis Assay: The rate of de novo lipogenesis was determined in hepatocytes by measuring the incorporation of a labeled substrate (e.g., [¹⁴C]acetate) into lipids following treatment with this compound.[4]

4. In Vitro Kinase Assays:

-

Recombinant AMPK Activity: The direct effect of this compound on AMPK activity was assessed using purified, recombinant human AMPK complexes (e.g., α1/β1/γ1 or α2/β1/γ1) expressed in Sf21 insect cells.[11] Kinase activity was measured by the phosphorylation of a synthetic substrate peptide (e.g., SAMS peptide) in the presence of [γ-³²P]ATP or [³³P]ATP.[11]

5. Binding Affinity Determination:

-

Biolayer Interferometry: The binding affinity (Kd) of this compound to different AMPK isoforms was determined using biolayer interferometry.[4][9] This technique measures the interaction between a ligand (this compound) and a protein (AMPK) in real-time.

Conclusion

This compound is a highly potent and specific activator of AMPK, demonstrating significant effects on key metabolic pathways in various in vitro models. Its well-characterized chemical structure and mechanism of action make it an invaluable research tool for investigating the therapeutic potential of AMPK activation in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease. Further in vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic utility.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. 5-((6-chloro-5-(1-methylindol-5-yl)-1H-benzimidazol-2-yl)oxy)-2-methylbenzoic acid | C24H18ClN3O3 | CID 45256693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (compound 991) | 1219739-36-2 [chemicalbook.com]

- 6. EX-229 Datasheet DC Chemicals [dcchemicals.com]

- 8. biocompare.com [biocompare.com]

- 9. This compound | AMPK | TargetMol [targetmol.com]

- 10. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. adooq.com [adooq.com]

The Impact of Ex229 on Downstream AMPK Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ex229, also known as compound 991, is a potent, second-generation, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides an in-depth technical overview of the effects of this compound on downstream AMPK signaling pathways. It includes a summary of quantitative data on its binding affinity and cellular effects, detailed experimental protocols for key assays, and visualizations of the relevant signaling cascades. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of AMPK activators like this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with AMPK and its impact on downstream targets.

Table 1: Binding Affinity of this compound for AMPK Isoforms

| AMPK Isoform | Dissociation Constant (Kd) | Assay Method |

| α1β1γ1 | 0.06 µM | Biolayer Interferometry |

| α2β1γ1 | 0.06 µM | Biolayer Interferometry |

| α1β2γ1 | 0.51 µM | Biolayer Interferometry |

| Data sourced from MedchemExpress and TargetMol product information.[1][2] |

Table 2: Dose-Dependent Effects of this compound in Hepatocytes

| Treatment | Concentration (µM) | Effect |

| This compound alone | 0.03 | Saturation of ACC phosphorylation |

| This compound alone | 0.3 | Slight increase in AMPK and RAPTOR phosphorylation |

| This compound | 0.01 | 34% inhibition of lipogenesis |

| This compound | 0.1 | 63% inhibition of lipogenesis |

| Data indicates that in hepatocytes, ACC is a more sensitive downstream target of this compound-mediated AMPK activation than AMPK or RAPTOR phosphorylation itself.[1][2] |

Table 3: Effects of this compound on Skeletal Muscle Cells

| Cell Type | Concentration (µM) | Effect |

| Rat Epitrochlearis Muscle | 50 | Significant increase in AMPK Thr172 phosphorylation |

| Rat Epitrochlearis Muscle | 10 | Significant increase in ACC Ser218 phosphorylation |

| Rat Epitrochlearis Muscle | 100 | ~2-fold increase in glucose uptake |

| L6 Myotubes | Not specified | Increased fatty acid oxidation |

| The effects of this compound on glucose uptake and ACC phosphorylation in skeletal muscle are dependent on the presence of AMPK, as demonstrated in AMPK α1/α2 double-knockout myotubes.[3][4] |

Signaling Pathways

This compound activates AMPK, which in turn modulates a range of downstream targets to restore cellular energy balance. The key pathways are illustrated below.

Caption: this compound-mediated AMPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Biolayer Interferometry for Binding Affinity

This protocol is a general guide for determining the binding kinetics of a small molecule like this compound to a protein like AMPK.

-

Objective: To determine the dissociation constant (Kd) of this compound for different AMPK isoforms.

-

Principle: Biolayer interferometry (BLI) measures the change in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate. This allows for real-time, label-free analysis of biomolecular interactions.

-

Materials:

-

BLI instrument (e.g., Octet RED96e)

-

Streptavidin-coated biosensors

-

Biotinylated AMPK isoforms (α1β1γ1, α2β1γ1, α1β2γ1)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO)

-

-

Procedure:

-

Hydration: Hydrate the streptavidin biosensors in assay buffer for at least 10 minutes.

-

Immobilization: Load the biotinylated AMPK isoforms onto the biosensors.

-

Baseline: Establish a stable baseline by dipping the sensors into assay buffer.

-

Association: Move the sensors to wells containing serial dilutions of this compound in assay buffer and record the association for a defined period.

-

Dissociation: Transfer the sensors back to wells containing only assay buffer to measure the dissociation.

-

Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to calculate the on-rate (kon), off-rate (koff), and the dissociation constant (Kd = koff/kon).

-

Caption: Biolayer Interferometry experimental workflow.

Western Blotting for Phosphorylated Proteins

This protocol outlines the steps for detecting the phosphorylation of AMPK, ACC, and RAPTOR in response to this compound treatment.

-

Objective: To quantify the change in phosphorylation levels of AMPK (Thr172), ACC (Ser79/218), and RAPTOR (Ser792) in cells treated with this compound.

-

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (e.g., anti-phospho-AMPK, anti-phospho-ACC, anti-phospho-RAPTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against the total (non-phosphorylated) proteins.

-

References

Preliminary Studies of Ex229 in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Ex229, a potent allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3] this compound, also known as compound 991, has demonstrated significant effects on cellular metabolism, including glucose uptake and lipogenesis.[1][2][4] This document outlines the key findings, experimental protocols, and signaling pathways associated with this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies of this compound in various cell culture models.

Table 1: Binding Affinity of this compound for AMPK Isoforms

| AMPK Isoform | Dissociation Constant (Kd) in µM |

| α1β1γ1 | 0.06[1][2][5] |

| α2β1γ1 | 0.06[1][2][5] |

| α1β2γ1 | 0.51[1][2][5] |

Table 2: Dose-Dependent Effects of this compound in Hepatocytes

| Concentration of this compound (µM) | Effect on Lipogenesis Inhibition | Observations on Protein Phosphorylation |

| 0.01 | 34% inhibition[1][2] | - |

| 0.03 | - | Saturation of ACC phosphorylation increase[1][2] |

| 0.1 | 63% inhibition[1][2] | - |

| 0.3 | - | Slight increase in AMPK and RAPTOR phosphorylation[1][2] |

Experimental Protocols

This section details the methodologies for key experiments conducted with this compound in cell culture.

1. Cell Culture and Treatment

-

L6 Myotubes: L6 myoblasts are cultured in an appropriate growth medium until they reach confluence. Differentiation into myotubes is then induced by switching to a low-serum medium. Differentiated myotubes are then treated with this compound at various concentrations for the desired time periods to assess effects on glucose uptake and fatty acid oxidation.[4]

-

Hepatocytes: Primary hepatocytes isolated from C57BL/6NTac mice are cultured overnight. The cells are then treated with this compound, either alone or in combination with other compounds like AICAR or C13, for a specified duration (e.g., 1 hour) to study the effects on protein phosphorylation and lipogenesis.[3]

-

Human Primary Skeletal Muscle Cells: Skeletal muscle cells obtained from biopsies of patients are cultured and differentiated. These primary cultures are then treated with this compound to evaluate its impact on AMPK activation and glucose uptake.[6]

2. Glucose Uptake Assay

-

Cells (e.g., L6 myotubes, primary skeletal muscle cells) are seeded in multi-well plates and allowed to adhere and differentiate.

-

The cells are then incubated with this compound at the desired concentrations for a specified time.

-

Following incubation, a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) is added to the culture medium for a short period.

-

The uptake of the radiolabeled glucose is stopped by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.

3. Fatty Acid Oxidation Assay

-

L6 myotubes are cultured in multi-well plates.

-

The cells are pre-incubated with this compound for a defined period.

-

A radiolabeled fatty acid (e.g., [¹⁴C]palmitate) is then added to the medium.

-

The oxidation of the fatty acid is determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites over time.

4. Western Blotting for Protein Phosphorylation

-

Hepatocytes are treated with this compound as described above.

-

Following treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a standard protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of proteins of interest (e.g., phospho-AMPKα (Thr172), phospho-ACC, phospho-RAPTOR).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound. This compound allosterically activates AMPK, which in turn phosphorylates downstream targets like ACC and RAPTOR, leading to the regulation of metabolic processes such as glucose uptake and lipogenesis.

Caption: Signaling pathway of this compound-mediated AMPK activation and its downstream metabolic effects.

Experimental Workflow for a Cell-Based Assay with this compound

The diagram below outlines a typical workflow for conducting a cell-based assay to evaluate the effects of this compound.

Caption: A generalized experimental workflow for in vitro studies of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | AMPK | TargetMol [targetmol.com]

- 3. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

Ex229: A Potent Benzimidazole Activator of AMPK for Basic Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole derivative Ex229, also referred to as compound 991, has emerged as a significant pharmacological tool in basic research.[1][2] Its primary mechanism of action is the potent and allosteric activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its application, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound is a small-molecule activator of AMPK.[5] Structural studies have revealed that this compound binds to the allosteric drug and metabolite-binding (ADaM) site, which is formed at the interface between the kinase domain of the AMPK α-subunit and the carbohydrate-binding module of the β-subunit.[2] This binding event induces a conformational change that enhances AMPK activity. Notably, this compound is reported to be 5- to 10-fold more potent than A769662, another well-known AMPK activator that also targets the ADaM site.[1][2][6]

The activation of AMPK by this compound is independent of the canonical upstream kinase, LKB1, and does not require an increase in the cellular AMP/ATP ratio. By allosterically activating AMPK, this compound triggers a cascade of downstream signaling events that are crucial for metabolic regulation.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, providing a reference for its potency and activity across different AMPK isoforms and experimental systems.

Table 1: Binding Affinity of this compound to AMPK Heterotrimeric Isoforms

| AMPK Isoform | Dissociation Constant (Kd) |

| α1β1γ1 | 0.06 µM[3][4][7] |

| α2β1γ1 | 0.06 µM[3][4][7] |

| α1β2γ1 | 0.51 µM[3][4][7] |

Table 2: Effective Concentrations of this compound in In Vitro and Ex Vivo Assays

| Experimental System | Assay | Effective Concentration | Observed Effect |

| Rat Epitrochlearis Muscle | AMPK Activation | 50 µM[6][8] | Significant increase in AMPK activity |

| Rat Epitrochlearis Muscle | Glucose Uptake | 100 µM | ~2-fold increase[5][8] |

| L6 Myotubes | Fatty Acid Oxidation | Not specified | Increased[1][6][8] |

| Hepatocytes | ACC Phosphorylation | 0.03 µM | Saturation of robust increase[3][4] |

| Hepatocytes | AMPK & RAPTOR Phosphorylation | 0.3 µM | Slight increase[3][4] |

| Hepatocytes | Lipogenesis Inhibition | 0.01 µM | 34% inhibition[4] |

| Hepatocytes | Lipogenesis Inhibition | 0.1 µM | 63% inhibition[4] |

Signaling Pathway

This compound exerts its effects by activating the AMPK signaling pathway, which in turn regulates numerous downstream targets to control metabolism.

Caption: this compound activates AMPK, leading to metabolic shifts.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Measurement of Glucose Uptake in Isolated Rat Epitrochlearis Muscle

This protocol is adapted from studies investigating the metabolic effects of this compound in skeletal muscle.[1][5]

Materials:

-

Male Wistar rats

-

Krebs-Henseleit buffer (KHB) supplemented with 5 mM glucose and 15 mM mannitol

-

This compound (stock solution in DMSO)

-

2-deoxy-[³H]glucose

-

[¹⁴C]mannitol

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Isolate epitrochlearis muscles from anesthetized rats.

-

Pre-incubate muscles for 60 minutes in KHB at 30°C, gassed with 95% O₂ / 5% CO₂.

-

Transfer muscles to fresh KHB containing this compound at the desired concentration (e.g., 50-100 µM) or vehicle (DMSO) for 90 minutes.

-

Rinse muscles in glucose-free KHB.

-

Incubate muscles for 20 minutes in KHB containing 1 mM 2-deoxy-[³H]glucose and 19 mM [¹⁴C]mannitol.

-

Wash muscles in ice-cold KHB to terminate uptake.

-

Blot, weigh, and dissolve muscles in 0.5 M NaOH.

-

Determine ³H and ¹⁴C content by liquid scintillation counting.

-

Calculate glucose uptake rate, correcting for extracellular space using [¹⁴C]mannitol.

Assessment of AMPK Activation in Cultured L6 Myotubes

This protocol outlines the steps to determine the effect of this compound on AMPK phosphorylation in a skeletal muscle cell line.

Materials:

-

L6 myotubes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-